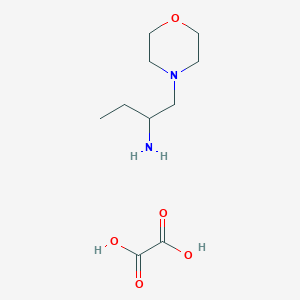

1-Morpholinobutan-2-amine oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Morpholinobutan-2-amine oxalate is a compound that is part of the morpholine family, which is known for its presence in various natural products and biologically active compounds. Morpholines and their derivatives are of significant interest due to their utility in organic synthesis and potential pharmacological applications.

Synthesis Analysis

The synthesis of morpholine derivatives, such as 1-Morpholinobutan-2-amine oxalate, has been explored through various methodologies. One approach involves the palladium-catalyzed double and single carbonylations of β-amino alcohols, which can yield morpholine-2,3-diones, an important precursor for nitrogen compounds . Another method described the synthesis of substituted morpholines through the reduction of oxabicyclic tetrazoles under mild conditions, which can be applied to a wide range of tetrazoles . Recent progress in the field has also highlighted the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds, with a focus on stereoselective syntheses and transition metal catalysis .

Molecular Structure Analysis

The molecular structure of 1-Morpholinobutan-2-amine oxalate can be complex, as evidenced by the mixed organic-inorganic salt form of a related compound, 4-(3-Azaniumylpropyl)morpholin-4-ium chloride hydrogen oxalate. This compound features a dication with different counter-anions and exhibits a network of hydrogen bonds and charge-assisted intermolecular interactions, which contribute to its three-dimensional structure .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. For instance, 2-Morpholinobutadienes have been shown to behave like typical enamines in their reactions with different dienophiles. The nature of the products from these reactions is strongly influenced by the conformation of the 2-aminobutadienes, which is determined by the substituents present. This behavior suggests that the reactivity of morpholine derivatives can be fine-tuned by modifying the substituents .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Morpholinobutan-2-amine oxalate are not detailed in the provided papers, the general properties of morpholine derivatives can be inferred. Morpholines are known to be polar and can engage in hydrogen bonding due to the presence of nitrogen and oxygen atoms. These properties are likely to influence the solubility, boiling point, and stability of the compound. The exact properties would depend on the specific substituents and the overall molecular structure.

Scientific Research Applications

Combustion Chemistry and Emission Control

1-Morpholinobutan-2-amine oxalate and its derivatives, such as morpholine, have been studied for their combustion chemistry under low-pressure conditions. Research focusing on morpholine as a model substance for oxygenated nitrogen-containing fuels has provided insights into the formation of stable and radical intermediates and products during combustion. These findings are crucial for understanding pollutant emissions and developing strategies for emission control in industrial applications (Lucassen et al., 2009).

Pharmaceutical Applications

Morpholine and its derivatives play a significant role in pharmaceutical research, serving as a foundational structure for developing therapeutic agents. The chemical's inherent functional groups and feasible physicochemical properties make it a promising candidate for synthesizing drugs aimed at treating a broad range of medical ailments. This versatility underscores its importance in drug development and the exploration of new therapeutic pathways (Kumar Rupak et al., 2016).

Medicinal Chemistry and Drug Development

The morpholine ring is a privileged structure in medicinal chemistry, often featured in both approved and experimental drugs. Its inclusion in bioactive molecules is due to its advantageous physicochemical, biological, and metabolic properties. Morpholine derivatives exhibit a wide range of biological activities, making them integral components in the pharmacophore of certain enzyme inhibitors and receptor affinity modulators. Their use has demonstrated potential in enhancing drug potency, providing desirable drug-like properties, and improving pharmacokinetics (Kourounakis et al., 2020).

Chemical Synthesis and Corrosion Inhibition

Morpholine derivatives have been synthesized for their inhibitive performance on carbon steel corrosion, showcasing their utility in industrial applications. These compounds form a protective layer on the metal surface, significantly retarding anodic dissolution and demonstrating their potential as effective corrosion inhibitors. Such research is pivotal for enhancing the longevity and reliability of metal components in various industrial sectors (Gao et al., 2007).

Environmental and Industrial Applications

Investigations into the thermal degradation kinetics of morpholine for carbon dioxide capture highlight its stability and efficiency in sour gas treatment processes. Morpholine's good CO2 capture characteristics, such as absorption rate and solubility, alongside its thermal stability under stripper conditions, present it as a viable alternative to conventional amines. This research contributes to the development of more sustainable and efficient processes for CO2 capture, addressing operational, economic, and environmental challenges (Mazari et al., 2020).

Mechanism of Action

Target of Action

It’s worth noting that oxalate-based compounds like this one are known to interact with various enzymes and proteins within the body . For instance, some oxalate-based compounds have been found to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters .

Mode of Action

For example, some oxalate-based compounds can form two-dimensional, honeycomb networks with metal ions, such as manganese (Mn) ions . This interaction could potentially influence the activity of enzymes and other proteins within the cell.

Biochemical Pathways

For instance, oxalate is involved in the regulation of inflammation, with some oxalate-based compounds exhibiting anti-inflammatory effects . Oxalate also participates in the biogeochemical cycles of certain nutrients and influences their bioavailability .

Pharmacokinetics

Understanding the adme properties of therapeutic compounds is critical for predicting their bioavailability and potential side effects .

Result of Action

For instance, oxalate can induce mitochondrial dysfunction in macrophages, leading to the release of certain chemokines .

Action Environment

The action of 1-Morpholinobutan-2-amine oxalate can be influenced by various environmental factors. For instance, the presence of certain ions in the environment can affect the formation of oxalate-based compounds . Additionally, the pH of the environment can influence the activity of oxalate and its derivatives .

properties

IUPAC Name |

1-morpholin-4-ylbutan-2-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.C2H2O4/c1-2-8(9)7-10-3-5-11-6-4-10;3-1(4)2(5)6/h8H,2-7,9H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVPPVANKRHGSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1CCOCC1)N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Morpholinobutan-2-amine oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[(2S,4S)-4-methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]propanamide](/img/structure/B2539156.png)

![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2539158.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539176.png)

![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B2539177.png)